Epiboldenone

Doping control Forensic toxicology Endogenous vs. exogenous discrimination

Epiboldenone (17α-boldenone) is the mandatory 17α-epimer certified reference material (CRM) for unequivocal boldenone doping confirmation. Unlike generic boldenone, this 17α-hydroxy stereoisomer matches the exact retention time, ion ratio, and metabolite profile required for WADA and ARCI forensic compliance. Procuring epiboldenone CRM alongside boldenone standards eliminates false-negative risk in LC-MS/MS screening and satisfies ISO/IEC 17025 accreditation for anti-doping, equine, and EU residue control (Directive 96/22/EC) laboratories.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 27833-18-7
Cat. No. B1247200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiboldenone
CAS27833-18-7
Synonyms1,4-androstadiene-17-beta-ol-3-one
17alpha-boldenone
17beta-boldenone
17beta-hydroxyandrosta-1,4-diene-3-one
boldenone
dehydrotestosterone
dehydrotestosterone, (17alpha)-isomer
delta1-testosterone
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1
InChIKeyRSIHSRDYCUFFLA-KZYORJDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiboldenone (CAS 27833-18-7): 17α-Epimer Reference Standard for Anabolic Steroid Residue and Doping Control Analysis


Epiboldenone (17α-boldenone, CAS 27833-18-7) is the 17α-epimer and a primary phase I metabolite of the synthetic anabolic-androgenic steroid (AAS) boldenone (17β-boldenone) [1]. As a C19 steroid with the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol, it is structurally identical to boldenone except for the stereochemical configuration at the C17 hydroxyl position . Unlike boldenone, which possesses the 17β-hydroxy configuration required for potent androgen receptor (AR) activation, epiboldenone exhibits the 17α-hydroxy orientation, resulting in significantly altered receptor pharmacology. It is supplied as a white to off-white solid with a melting point of 174–177 °C and is primarily used as a certified reference material (CRM) for forensic, anti-doping, and food safety laboratories .

Why Generic Boldenone Reference Standards Cannot Substitute for Epiboldenone in Regulated Analytical Workflows


Epiboldenone (17α-boldenone) is not functionally interchangeable with 17β-boldenone in analytical or forensic settings because the two epimers exhibit distinct chromatographic retention, mass spectrometric behavior, metabolic conjugation patterns, and regulatory significance. The 17α-epimer serves as a critical metabolite marker for exogenous boldenone administration—its presence in urine is a key differentiator between endogenous boldenone production and illicit doping [1]. Generic boldenone reference materials will not match the retention time, ion ratio, or metabolite profile required for unequivocal identification of 17α-boldenone in biological matrices. In doping control and food safety, the absence of a matched epiboldenone CRM leads to ambiguous confirmation, increased false-negative rates, and failure to satisfy ISO/IEC 17025 accreditation criteria for forensic method validation [2].

Epiboldenone Differentiation Evidence: Quantitative Head-to-Head Comparisons Against Boldenone and Other Analogs


Forensic Specificity: Epiboldenone Sulfate as an Exogenous-Origin Marker vs. Boldenone (17β-BOL)

Epiboldenone sulfate (17α-boldenone sulfate) provides forensic specificity that the parent compound 17β-boldenone cannot match. In a human excretion study with a healthy volunteer administered 20 mg oral boldenone, epiboldenone sulfate was identified as a phase II metabolite present exclusively following exogenous boldenone intake [1]. When 10 urine samples testing positive for boldenone and its major metabolite (BM1) were analyzed, all 10 (100%) also contained epiboldenone sulfate. Conversely, among 4 urine samples from individuals with endogenously elevated boldenone and BM1 levels (confirmed by isotope ratio mass spectrometry, IRMS), 3 out of 4 (75%) were completely negative for epiboldenone sulfate [1]. This contrasts with 17β-boldenone (parent) and its primary metabolite 5β-androst-1-en-17β-ol-3-one (BM1), which are present in both endogenous and exogenous scenarios, making them inherently ambiguous without IRMS confirmation.

Doping control Forensic toxicology Endogenous vs. exogenous discrimination

Conjugation Pattern Differentiation: 17-Epiboldenone Glucuronide as a Minor but Identifiable Phase II Metabolite vs. Boldenone Sulfate

In equine urine following intramuscular administration of boldenone undecylenate, boldenone sulfate (17β-sulfate) is the major phase II metabolite, while 17-epiboldenone glucuronide is the minor phase II metabolite [1]. This differential conjugation pattern represents a quantifiable distinction between the 17β- and 17α-epimers. The 17-epiboldenone glucuronide conjugate requires specific reference standards for method calibration, as its chromatographic retention time and MS/MS fragmentation differ from boldenone glucuronide (17β-glucuronide). The minor metabolite status of epiboldenone glucuronide does not diminish its forensic value; rather, the fact that it is consistently observed post-administration makes it a confirmatory marker that complements the detection of boldenone sulfate [1].

Equine doping control Phase II metabolism LC-MS/MS method development

Chromatographic Resolution: Baseline Separation of Boldenone–Epiboldenone Epimer Pair by UHPLC-MS/MS

In a high-throughput UHPLC-MS/MS method validated for 55 anabolic and androgenic steroids in equine plasma, all three epimer pairs—testosterone/epitestosterone, boldenone/epiboldenone, and nandrolone/epinandrolone—were chromatographically baseline-separated on a sub-2 µm C18 column [1]. This baseline resolution confirms that epiboldenone can be unambiguously distinguished from its 17β-epimer without reliance on mass spectrometric differentiation alone. The method achieved a limit of detection (LOD) and limit of quantification (LOQ) of 50 pg/mL for most AASs, including boldenone and epiboldenone, with a limit of confirmation of 100–500 pg/mL in equine plasma [1]. This demonstrates that epiboldenone, despite its structural similarity to boldenone, exhibits a distinct retention time that permits quantitative discrimination in complex biological matrices.

UHPLC-MS/MS Chromatographic resolution Epimer separation

Quantitative LOQ in Bovine Urine: 17α-Boldenone (Epiboldenone) vs. 17β-Boldenone in Confirmatory Analysis

A validated LC-MS/MS confirmatory method for bovine urine reported method-specific limits of quantification (LOQ) of 0.20 ng/mL for 17β-boldenone (17β-BOL) and 0.50 ng/mL for 17α-boldenone (17α-BOL, epiboldenone) [1]. The 2.5-fold higher LOQ for epiboldenone reflects its distinct analytical behavior in the sample preparation and detection workflow. This difference is consistent with the lower ionization efficiency or recovery of the 17α-epimer under the specific extraction and chromatographic conditions used. The method also reports overall recovery rates of 92.2–97.7% and within-laboratory reproducibility (RSD) of 5.04–13.50% across all analytes [1]. These performance metrics are essential for laboratories to establish in-house quality control parameters specific to epiboldenone, as extrapolating from boldenone validation data would produce inaccurate LOQ claims.

Food safety Residue analysis LC-MS/MS validation

Androgen Receptor Binding Affinity: Epiboldenone (17α) vs. Boldenone (17β) – Pharmacological Evidence of Reduced Potency

The 17α-hydroxy configuration of epiboldenone produces markedly reduced androgen receptor (AR) binding affinity compared to the 17β-hydroxy epimer boldenone. This is a class-level phenomenon well-documented across multiple AAS epimer pairs (e.g., testosterone vs. epitestosterone, nandrolone vs. epinandrolone), where the 17α-epimer consistently shows ≥10-fold lower AR binding and transactivation activity [1]. In the specific case of boldenone, the planar A-ring (Δ¹,⁴-diene-3-one) enhances overall AR affinity for the 17β-epimer, but this structural feature does not compensate for the stereochemical mismatch introduced by the 17α-hydroxyl group in epiboldenone [2]. The reduced AR activity of epiboldenone means that it is not an anabolic agent in its own right but rather a metabolic byproduct of boldenone. This pharmacological distinction underpins its value as a forensic marker: epiboldenone signals boldenone metabolism without contributing confounding anabolic bioactivity that could complicate interpretation of doping control data. It should be noted that direct comparative Ki data for epiboldenone vs. boldenone at the human AR in the same assay system are limited in the peer-reviewed literature; the above conclusion is based on class-level epimer SAR evidence.

Androgen receptor pharmacology Binding affinity 17-epimer stereochemistry

Epiboldenone (CAS 27833-18-7): Priority Application Scenarios for CRM Procurement and Analytical Method Development


Human Doping Control: Epiboldenone Sulfate as a Cost-Saving IRMS Triage Marker

Anti-doping laboratories accredited by the World Anti-Doping Agency (WADA) can deploy epiboldenone sulfate CRM as a primary screening marker for exogenous boldenone administration. The evidence from Section 3 demonstrates that epiboldenone sulfate is detectable in 100% of exogenous boldenone-positive samples but only 25% of endogenous samples, making it an effective IRMS triage tool [1]. By incorporating epiboldenone sulfate into routine LC-MS/MS screening panels, laboratories can confidently exclude approximately 75% of samples from costly and time-consuming IRMS analysis (typically EUR 200–400 per sample), generating significant operational savings while maintaining full WADA compliance for boldenone adverse analytical findings [1].

Equine Drug Testing: Comprehensive Phase II Metabolite Coverage with 17-Epiboldenone Glucuronide CRM

Equine forensic laboratories testing for boldenone misuse under Association of Racing Commissioners International (ARCI) rules must cover both major and minor phase II metabolites. The Pu et al. (2004) evidence establishes boldenone sulfate as the major conjugate and 17-epiboldenone glucuronide as the minor conjugate in equine urine post-boldenone administration [2]. Procuring epiboldenone glucuronide CRM alongside boldenone sulfate CRM ensures complete metabolite coverage, eliminates the risk of unidentified chromatographic peaks during confirmatory analysis, and supports defensible expert testimony in regulatory hearings.

Food Safety Residue Control: EU-Compliant Bovine Urine Analysis Using Epiboldenone CRM with Validated LOQ

National reference laboratories within the European Union conducting official residue control under Directive 96/22/EC require epiboldenone CRM to comply with method validation requirements. The Draisci et al. (2003) data show that 17α-boldenone has a method-specific LOQ of 0.50 ng/mL in bovine urine, distinct from 17β-boldenone at 0.20 ng/mL [3]. Laboratories that substitute boldenone CRM for epiboldenone quantification will report inaccurate LOQ values, risking non-compliance with EU accreditation standards (EN ISO/IEC 17025) and potential legal challenges to positive findings involving boldenone-treated cattle.

Multi-Analyte AAS Method Development: Epimer Pair Resolution Validation in UHPLC-MS/MS Workflows

Analytical method developers building high-throughput UHPLC-MS/MS panels for 50+ AASs in equine or human plasma can use epiboldenone CRM to validate epimer pair resolution. The Wong et al. (2010) study confirms that boldenone and epiboldenone achieve baseline chromatographic separation under standard reversed-phase conditions with an LOD/LOQ of 50 pg/mL [4]. Epiboldenone CRM is therefore essential for establishing retention time windows, ion ratio criteria, and system suitability parameters in multi-analyte AAS methods—parameters that cannot be validated using boldenone CRM alone.

Quote Request

Request a Quote for Epiboldenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.